molecular formula C10H8ClF3O B1398927 2-Chloro-3-(4-(trifluoromethyl)phenyl)propanal CAS No. 1149333-38-9

2-Chloro-3-(4-(trifluoromethyl)phenyl)propanal

Cat. No.: B1398927
CAS No.: 1149333-38-9
M. Wt: 236.62 g/mol
InChI Key: SMEWGPBLKUOLEA-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-(trifluoromethyl)phenyl)propanal is a halogenated aldehyde derivative featuring a trifluoromethyl (-CF₃) substituent on the phenyl ring. This compound is structurally characterized by a propanal backbone with a chlorine atom at the C2 position and a 4-(trifluoromethyl)phenyl group at the C3 position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a key functional group in agrochemical and pharmaceutical research .

Properties

IUPAC Name

2-chloro-3-[4-(trifluoromethyl)phenyl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O/c11-9(6-15)5-7-1-3-8(4-2-7)10(12,13)14/h1-4,6,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEWGPBLKUOLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-(trifluoromethyl)phenyl)propanal typically involves the chlorination of 3-(4-(trifluoromethyl)phenyl)propanal. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted derivatives with amines or thiols.

Scientific Research Applications

2-Chloro-3-(4-(trifluoromethyl)phenyl)propanal has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-(trifluoromethyl)phenyl)propanal involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of active metabolites that exert specific biological effects.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs. This may improve herbicidal efficacy, as seen in related trifluoromethyl-containing herbicides like nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene) .
  • Methoxy Substituents : Compounds with 3,4,5-trimethoxyphenyl groups exhibit moderate herbicidal activity against rape (Table 1, ), but the bulky substituents may reduce bioavailability compared to the compact -CF₃ group.

Herbicidal Activity Comparison

Evidence from herbicidal screenings of structurally related compounds (Table 1, ) reveals:

  • 4-Fluorophenyl Derivatives : These exhibit intermediate activity, likely due to the weaker electron-withdrawing nature of -F compared to -CF₃.
  • 3,4,5-Trimethoxyphenyl Derivatives : Moderate activity against rape but poor solubility in aqueous systems, limiting field applications.

Biological Activity

2-Chloro-3-(4-(trifluoromethyl)phenyl)propanal, identified by its CAS number 1149333-38-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound is characterized by the following structural features:

  • Chloro group : Enhances reactivity and potential biological interactions.
  • Trifluoromethyl group : Known to influence pharmacokinetic properties and biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may inhibit certain enzymes involved in critical biochemical pathways, such as:

  • Cyclooxygenase (COX) : Involved in inflammatory processes.
  • Kinases : Potentially affecting cell proliferation and survival.

These interactions can lead to modulation of inflammatory responses and tumor growth inhibition.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in vitro. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes like COX, which are critical in inflammatory pathways.

Antitumor Properties

Research has highlighted the compound's potential as an antitumor agent. In vivo studies on cancer models have shown that it can inhibit tumor growth, particularly in models resistant to conventional therapies.

Case Studies

  • Antimicrobial Study :
    • Objective : To evaluate the efficacy against specific bacterial strains.
    • Results : Demonstrated significant inhibition of growth in strains such as E. coli and S. aureus.
    • : Supports further development as an antimicrobial agent.
  • Anti-inflammatory Research :
    • Objective : Assess the impact on inflammatory markers.
    • Results : Reduced levels of TNF-alpha and IL-6 in treated cells.
    • : Indicates potential for treating inflammatory diseases.
  • Antitumor Investigation :
    • Objective : Test efficacy in tumor-bearing mice.
    • Results : Significant reduction in tumor size compared to control groups.
    • : Suggests utility in cancer therapy, especially for resistant tumors.

Data Tables

Biological ActivityStudy TypeKey Findings
AntimicrobialIn vitroEffective against E. coli, S. aureus
Anti-inflammatoryIn vitroReduced TNF-alpha and IL-6 levels
AntitumorIn vivoSignificant tumor size reduction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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